molecular formula C18H19N5O4S B2637604 7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 896677-38-6

7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2637604
CAS No.: 896677-38-6
M. Wt: 401.44
InChI Key: ZQPCVBCLLWHOID-UHFFFAOYSA-N
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Description

7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes an isopropyl group, two methyl groups, and a nitrobenzyl thioether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This step involves the condensation of appropriate precursors, such as urea and β-diketones, under acidic or basic conditions to form the pyrimidine ring.

    Introduction of the isopropyl and methyl groups: Alkylation reactions are employed to introduce the isopropyl and methyl groups onto the pyrimidine core. This can be achieved using alkyl halides in the presence of a strong base.

    Attachment of the nitrobenzyl thioether moiety: The final step involves the nucleophilic substitution reaction between the pyrimidine derivative and 3-nitrobenzyl chloride in the presence of a suitable base, such as potassium carbonate, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

    Substitution: The thioether linkage allows for nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Potassium carbonate (K2CO3), dimethylformamide (DMF) as a solvent.

Major Products

    Aminated derivatives: Formed from the reduction of the nitro group.

    Substituted pyrimidines: Resulting from nucleophilic substitution reactions at the thioether linkage.

Scientific Research Applications

7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to the active site of enzymes and preventing substrate access.

    Modulating signaling pathways: Interacting with key proteins involved in cellular signaling, thereby altering cellular responses.

    Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

    7-isopropyl-1,3-dimethyl-5-((3-aminobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with an amino group instead of a nitro group.

    7-isopropyl-1,3-dimethyl-5-((3-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a nitro group.

Uniqueness

The uniqueness of 7-isopropyl-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione lies in its nitrobenzyl thioether moiety, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in scientific research.

Properties

IUPAC Name

1,3-dimethyl-5-[(3-nitrophenyl)methylsulfanyl]-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-10(2)14-19-15-13(17(24)22(4)18(25)21(15)3)16(20-14)28-9-11-6-5-7-12(8-11)23(26)27/h5-8,10H,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPCVBCLLWHOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C(=N1)SCC3=CC(=CC=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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